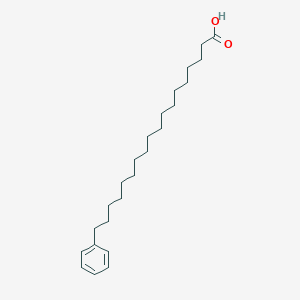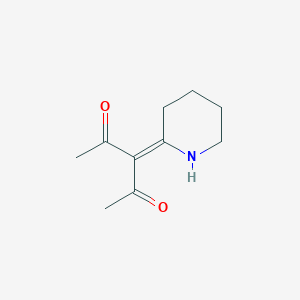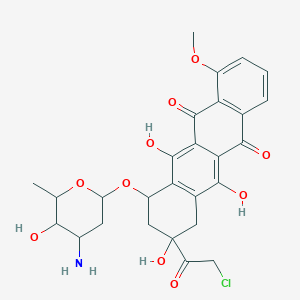
N-Boc-3-Pyrrolidinon
Übersicht
Beschreibung
N-Boc-3-pyrrolidinone, also known as N-(tert-Butoxycarbonyl)-3-pyrrolidinone, is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is a derivative of pyrrolidinone, a five-membered lactam, and is widely used in organic synthesis due to its stability and reactivity .
Wissenschaftliche Forschungsanwendungen
N-Boc-3-pyrrolidinone has significant applications in scientific research:
Wirkmechanismus
Target of Action
N-Boc-3-pyrrolidinone is a chemical compound used in the synthesis of various bioactive molecules It’s known to be a versatile starting material in the synthesis of spirocyclic tetrahydrofuran .
Mode of Action
The mode of action of N-Boc-3-pyrrolidinone is primarily through its role as a starting material in the synthesis of other compounds. It has been used in a study of asymmetric hydrogen-transfer bioreduction of ketones with Leifsonia alcohol dehydrogenase
Biochemical Pathways
N-Boc-3-pyrrolidinone is involved in the synthesis of spirocyclic tetrahydrofuran . It’s also used in a study of asymmetric hydrogen-transfer bioreduction of ketones with Leifsonia alcohol dehydrogenase
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, are mentioned .
Result of Action
The molecular and cellular effects of N-Boc-3-pyrrolidinone’s action are primarily seen in its role as a starting material in the synthesis of other bioactive compounds
Action Environment
It’s worth noting that the compound’s storage temperature is mentioned as -20°c , indicating that temperature could be a factor in its stability.
Biochemische Analyse
Biochemical Properties
N-Boc-3-pyrrolidinone has been used in a study of asymmetric hydrogen-transfer bioreduction of ketones with Leifsonia alcohol dehydrogenase . This suggests that it may interact with enzymes such as alcohol dehydrogenase in biochemical reactions .
Cellular Effects
Pyrrolidinones, a class of compounds to which N-Boc-3-pyrrolidinone belongs, have been shown to possess various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Molecular Mechanism
It has been used in a study of asymmetric hydrogen-transfer bioreduction of ketones with Leifsonia alcohol dehydrogenase , suggesting that it may interact with enzymes and other biomolecules at the molecular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Boc-3-pyrrolidinone can be synthesized through various methods. One common method involves the oxidation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester using Dess-Martin periodinane in dichloromethane . The reaction is typically carried out at room temperature for 16 hours .
Industrial Production Methods
In industrial settings, N-Boc-3-pyrrolidinone is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-3-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirocyclic tetrahydrofuran.
Reduction: It can be reduced using reagents like lithium aluminum hydride.
Substitution: N-Boc-3-pyrrolidinone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Spirocyclic tetrahydrofuran.
Reduction: Corresponding alcohols.
Substitution: Substituted pyrrolidinones.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
tert-butyl 3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOMVCDXPUXKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332887 | |
| Record name | N-Boc-3-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101385-93-7 | |
| Record name | 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101385-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-3-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can N-Boc-3-pyrrolidinone be used as a starting material for the synthesis of chiral alcohols?
A1: Yes, N-Boc-3-pyrrolidinone can be enantioselectively reduced to its corresponding chiral alcohol. Research has shown that using carrots (Daucus carota root) as a biocatalyst can achieve high conversion and selectivity in this reaction. [] This method offers a promising alternative to traditional chemical synthesis routes. For water-insoluble ketones like N-Boc-3-pyrrolidinone, adding co-solvents can improve the reaction efficiency. []
Q2: How does N-Boc-3-pyrrolidinone compare to other substrates in terms of its reactivity with ω-transaminases?
A2: Studies on a thermostable ω-transaminase from Chloroflexi bacterium revealed that this enzyme shows significant reactivity towards aromatic amino donors and receptors. [, ] While the enzyme exhibits good affinity towards N-Boc-3-pyrrolidinone, it's important to note that its activity might be comparatively lower than that observed with some aromatic substrates. [] Further research, including site-specific mutagenesis, has focused on enhancing the enzyme's activity towards cyclic substrates like N-Boc-3-pyrrolidinone. [, ]
Q3: What are the advantages of using biocatalysts like carrots for the reduction of N-Boc-3-pyrrolidinone compared to other methods?
A3: Utilizing carrots for the asymmetric reduction of N-Boc-3-pyrrolidinone offers several benefits compared to traditional methods like baker's yeast. These advantages include higher conversion rates, improved selectivity towards the desired chiral alcohol, and a simplified work-up process. [] Researchers observed that carrots function efficiently even in the absence of water, further simplifying the reaction conditions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)


